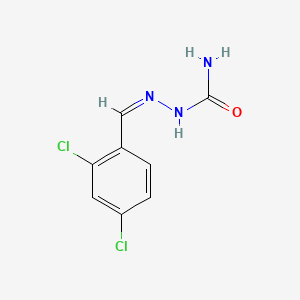

2,4-Dichlorobenzaldehyde semicarbazone

描述

Structure

3D Structure

属性

CAS 编号 |

62036-34-4 |

|---|---|

分子式 |

C8H7Cl2N3O |

分子量 |

232.06 g/mol |

IUPAC 名称 |

[(E)-(2,4-dichlorophenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H7Cl2N3O/c9-6-2-1-5(7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |

InChI 键 |

AZDUIBWEJAGLLG-UUILKARUSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N |

手性 SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2,4-Dichlorobenzaldehyde (B42875) Semicarbazone and its Analogues

The synthesis of semicarbazones, including the 2,4-dichlorobenzaldehyde derivative, is a fundamental transformation in organic chemistry. These compounds are typically formed through the condensation reaction between an aldehyde or ketone and a semicarbazide (B1199961) precursor.

The primary method for synthesizing 2,4-Dichlorobenzaldehyde semicarbazone is the condensation reaction between 2,4-Dichlorobenzaldehyde and semicarbazide, often using semicarbazide hydrochloride. hakon-art.comresearchgate.net This reaction is a classic example of the formation of a Schiff base, involving the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond characteristic of semicarbazones. numberanalytics.com

The general reaction can be represented as: C7H4Cl2O (2,4-Dichlorobenzaldehyde) + CH5N3O (Semicarbazide) → C8H7Cl2N3O (this compound) + H2O

This synthesis can be performed under various conditions, including in the presence of an acid or base catalyst. researchgate.net Additionally, solvent-free methods have been developed, such as ball-milling the aldehyde with semicarbazide hydrochloride, which can produce quantitative yields. researchgate.netijcce.ac.ir

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the resulting semicarbazone. Several factors, including pH, solvent, and temperature, significantly influence the reaction's efficiency. numberanalytics.com

The rate of semicarbazone formation is highly dependent on the pH of the reaction medium. numberanalytics.com The reaction requires protonation of the carbonyl group to enhance its electrophilicity, but a too-low pH will protonate the nucleophilic semicarbazide, reducing its reactivity. yakhak.org Research has shown that the optimal pH range for semicarbazone formation is generally between 3 and 5. numberanalytics.com For the condensation of benzaldehyde (B42025) with semicarbazide, the reaction rate reaches its maximum at a pH value of 3.5. yakhak.org

Solvent choice also plays a critical role. Catalyst-free conditions have been successfully employed using a mixture of water and methanol (B129727), with a 2:1 ratio of water to methanol proving to be optimal. hakon-art.com Green chemistry approaches have explored the use of solvents like ethyl lactate (B86563) and dimethyl isosorbide. geneseo.edu For these solvents, the most efficient reactions were observed in an 80:20 ethyl lactate:water mixture and a 92:8 dimethyl isosorbide:water mixture. geneseo.edu Solvent-free synthesis via ball-milling is also a highly efficient and environmentally friendly alternative, often proceeding to completion at room temperature for aldehydes. ijcce.ac.irresearchgate.net

| Parameter | Optimized Condition | Rationale / Finding | Source(s) |

| pH | 3.5 - 5.0 | Balances carbonyl activation and nucleophile reactivity. | numberanalytics.comyakhak.org |

| Solvent (Catalyst-Free) | Water:Methanol (2:1) | Optimized ratio for catalyst-free synthesis at ambient temperature. | hakon-art.com |

| Solvent (Green) | Ethyl Lactate:Water (80:20) | Achieved highest yield and purity among tested green solvents. | geneseo.edu |

| Method | Solvent-Free Ball-Milling | Provides quantitative yields without the need for a solvent or catalyst. | ijcce.ac.irresearchgate.net |

| Temperature | Room Temperature (for aldehydes) | Sufficient for the reaction of aldehydes in solvent-free methods. | ijcce.ac.ir |

The core structure of this compound can be modified to create a variety of derivatives. This is typically achieved by using substituted semicarbazide or thiosemicarbazide (B42300) precursors. For example, reacting 2,4-Dichlorobenzaldehyde with a substituted precursor like N-phenylsemicarbazide yields 2,4-Dichlorobenzaldehyde N-phenylsemicarbazone. sigmaaldrich.comsigmaaldrich.com

A common analogue involves replacing the oxygen atom of the semicarbazide with a sulfur atom, leading to thiosemicarbazones. The synthesis of 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone is accomplished through the Schiff base condensation of 2,4-Dichlorobenzaldehyde with 4-methylthiosemicarbazide (B147232) in a solvent like methanol. nih.govresearchgate.net The creation of these and other substituted derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netacs.org

Chemical Reactivity and Derivatization Strategies

Semicarbazones are valued not only as stable, crystalline derivatives for the characterization of carbonyl compounds but also as protecting groups in organic synthesis. niscpr.res.intandfonline.com Their chemical reactivity is therefore of significant interest, particularly reactions that cleave the C=N bond to regenerate the parent carbonyl compound.

In the context of semicarbazones, "oxidative cleavage" typically refers to the regeneration of the parent aldehyde or ketone. tandfonline.com This process is crucial for deprotection strategies in multi-step syntheses. tandfonline.com Various reagents have been developed to achieve this transformation under mild conditions, avoiding the harsh acidic hydrolysis that can damage sensitive functional groups elsewhere in the molecule. tandfonline.com

One effective method involves using quinolinium dichromate (QDC) in a refluxing non-aqueous solvent like acetonitrile (B52724). tandfonline.com This reagent efficiently converts semicarbazones back to their corresponding carbonyl compounds in high yields. tandfonline.com Another approach utilizes gaseous nitrogen dioxide (NO2/N2O4) in a gas-solid phase reaction, which is extremely rapid and occurs at room temperature. ijcce.ac.irresearchgate.net

The regeneration of carbonyl compounds from their semicarbazone derivatives is a vital synthetic transformation. tandfonline.com A variety of methods have been developed to achieve this deprotection under mild and efficient conditions.

Several reagent systems have proven effective:

Bismuth Trichloride (B1173362) (BiCl3): In the presence of water and under microwave irradiation, bismuth trichloride catalyzes the facile cleavage of semicarbazones to the corresponding carbonyl compounds in high yields with short reaction times. tandfonline.com

Calcium Hypochlorite (B82951) (Ca(OCl)2): Using calcium hypochlorite with moist montmorillonite (B579905) K-10 clay in chloroform (B151607) provides a simple, inexpensive, and heterogeneous method for regenerating carbonyls at room temperature. niscpr.res.in

Quinolinium Dichromate (QDC): As mentioned, QDC in refluxing acetonitrile is a powerful system for the oxidative cleavage of semicarbazones under non-aqueous conditions. tandfonline.com

Gaseous Nitrogen Dioxide (NO2/N2O4): This solvent-free method offers a fast and simple procedure for deprotection. ijcce.ac.ir

| Reagent/System | Conditions | Key Advantages | Source(s) |

| Bismuth Trichloride (BiCl3) | Microwave irradiation, THF/water | Fast reaction times, high yields, minimal side products. | tandfonline.com |

| Calcium Hypochlorite / Moist Clay | Chloroform, Room Temperature | Mild, heterogeneous conditions, inexpensive reagent. | niscpr.res.in |

| Quinolinium Dichromate (QDC) | Acetonitrile, Reflux | Efficient, non-aqueous conditions, high yields. | tandfonline.com |

| Gaseous Nitrogen Dioxide (NO2/N2O4) | Gas-solid phase, Room Temperature | Extremely rapid, solvent-free, environmentally friendly. | ijcce.ac.irresearchgate.net |

Studies on Ring-Chain Isomerism and Tautomerization

The phenomenon of ring-chain isomerism is a significant aspect of the chemistry of semicarbazones, particularly those derived from aldehydes with substituents that can influence intramolecular cyclization. In the case of this compound, this isomerism involves a potential equilibrium between the open-chain Schiff base form and a cyclic 1,2,4-triazolidin-3-one (B12360390) derivative. This equilibrium is a form of tautomerism, a process of interconversion between two isomers.

The potential for this compound to exist in equilibrium between its linear and cyclic forms is primarily dictated by electronic and steric factors, as well as the surrounding chemical environment, such as the solvent and the presence of acid or base catalysts.

The open-chain form of this compound is the expected product from the condensation reaction between 2,4-Dichlorobenzaldehyde and semicarbazide. In this form, the molecule possesses a C=N double bond, leading to the possibility of geometric isomerism (E/Z). However, the cyclic isomer can be formed through the intramolecular nucleophilic attack of the amide nitrogen onto the carbon atom of the C=N bond.

Factors Influencing the Isomeric Equilibrium:

Research on related semicarbazone systems has elucidated several key factors that govern the position of the ring-chain equilibrium:

Electronic Effects of Substituents: The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring of this compound, is expected to influence the electrophilicity of the imine carbon. This can have a complex effect on the equilibrium.

Solvent Polarity: The polarity of the solvent can differentially stabilize the open-chain and cyclic forms, thereby shifting the equilibrium. For instance, studies on similar systems have shown that the equilibrium can be solvent-dependent. lookchem.com

Steric Hindrance: Steric interactions can either favor or disfavor the formation of the cyclic isomer.

Catalysis: The interconversion between the ring and chain forms is often catalyzed by acids or bases. Protonation of the imine nitrogen, for example, can facilitate the cyclization process. researchgate.netsciforum.net

While direct experimental studies on the ring-chain isomerism of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies and experimental work on analogous compounds. Density Functional Theory (DFT) calculations on aldehyde semicarbazones have shown that the cyclization can be thermodynamically and kinetically influenced by protonation. sciforum.netmdpi.com For instance, the cyclization of some semicarbazones is thermodynamically unfavorable without an acidic promoter. sciforum.net

Tautomeric Forms and Spectroscopic Analysis:

The two potential tautomeric forms of this compound would be the open-chain imine-amide form and the cyclic hydroxyl-amino form (a 1,2,4-triazolidinol derivative), which would likely quickly tautomerize to the more stable keto-amino form (a 1,2,4-triazolidin-3-one). The interconversion can be studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In a hypothetical study, the presence of both isomers in solution would be indicated by two distinct sets of signals in the NMR spectrum. The open-chain form would exhibit a characteristic signal for the azomethine proton (-CH=N-), while the cyclic form would show a signal for the methine proton of the triazolidinone ring at a different chemical shift. lookchem.com

Analogous System Data:

To illustrate the influence of substituents and conditions on this type of equilibrium, the following table presents hypothetical data based on findings from studies on various substituted benzaldehyde semicarbazones. researchgate.net It is important to note that this data is for illustrative purposes and does not represent experimentally verified values for this compound itself.

| Substituent on Benzaldehyde | Solvent | Condition | Predominant Form |

| 4-Chloro | DMSO-d6 | Neutral | Chain |

| 4-Chloro | CF3COOD | Acidic | Ring and Chain |

| 4-Methoxy (electron-donating) | DMSO-d6 | Neutral | Chain |

| 2,4-Dimethyl | CF3COOD | Acidic | Ring and Chain |

This interactive table demonstrates that for many substituted benzaldehyde semicarbazones, the open-chain form is predominant in neutral solvents like DMSO. researchgate.netsciforum.net However, in the presence of a strong acid like deuteriotrifluoroacetic acid, the equilibrium can be shifted to include a significant proportion of the cyclic isomer. researchgate.net This is attributed to the protonation of the imine nitrogen, which enhances the electrophilicity of the adjacent carbon and facilitates the intramolecular nucleophilic attack by the amide nitrogen. researchgate.net Given the electron-withdrawing nature of the chloro substituents in this compound, it is plausible that its behavior would be analogous to that of other chloro-substituted benzaldehyde semicarbazones.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For 2,4-Dichlorobenzaldehyde (B42875) semicarbazone, key functional groups include the C=O (amide I), N-H (amine), C=N (imine), and the dichlorinated benzene (B151609) ring.

The formation of the semicarbazone from 2,4-Dichlorobenzaldehyde would lead to the disappearance of the strong aldehydic C=O stretching band (typically around 1700 cm⁻¹) and the appearance of characteristic bands for the semicarbazone moiety. This includes the amide C=O stretch, the C=N imine stretch, and N-H stretching and bending vibrations. The vibrations of the 2,4-dichlorophenyl group are also expected to be present. Studies on similar semicarbazones confirm the presence of these characteristic vibrational frequencies.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for 2,4-Dichlorobenzaldehyde Semicarbazone

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3200 | Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3100-3000 | Aryl C-H |

| C=O Stretch (Amide I) | ~1680 | Semicarbazide (B1199961) |

| C=N Stretch | ~1600 | Imine |

| N-H Bend | 1650-1550 | Amine (-NH₂) |

| C=C Stretch (Aromatic) | 1600-1450 | Benzene Ring |

| C-Cl Stretch | 800-600 | Chloro-aromatic |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be instrumental in assigning the vibrations of the aromatic ring and the C=N bond. The symmetric vibrations of the dichlorinated benzene ring are often more prominent in the Raman spectrum than in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise elucidation of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. For this compound, distinct signals are expected for the protons of the aromatic ring, the imine proton (-CH=N-), and the amine protons (-NH and -NH₂). The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,4-disubstitution pattern on the benzene ring. The imine proton typically appears as a singlet in the downfield region of the spectrum. The amine protons may appear as broad singlets, and their chemical shift can be solvent-dependent.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH (Amide) | 10.0 - 11.5 | Singlet (broad) |

| -CH=N (Imine) | 8.0 - 8.5 | Singlet |

| Aromatic-H | 7.2 - 7.8 | Multiplet/Doublets |

| -NH₂ (Amine) | 6.0 - 7.0 | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. Key signals would include the carbonyl carbon of the semicarbazide moiety, the imine carbon, and the carbons of the dichlorinated benzene ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 155 - 160 |

| C=N (Imine) | 140 - 145 |

| C-Cl (Aromatic) | 130 - 138 |

| C-H (Aromatic) | 127 - 135 |

| C (Aromatic, attached to imine) | 130 - 135 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve the cleavage of the semicarbazone side chain and characteristic losses from the dichlorinated aromatic ring. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments. Common fragmentation pathways for semicarbazones include the loss of HNCO and NH₂CONH₂. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of thermally labile molecules without inducing significant fragmentation. wikipedia.orgnih.gov For this compound, this method provides unambiguous confirmation of its molecular mass.

In a typical ESI-MS analysis conducted in positive ion mode, the analyte is protonated or forms adducts with cations present in the solvent, such as sodium ([M+Na]⁺). nih.gov The molecular formula of this compound is C₈H₇Cl₂N₃O, yielding a monoisotopic molecular weight of 231.00 g/mol . The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for each ion, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z (Monoisotopic) | Description |

| [M+H]⁺ | 232.00 | Protonated molecular ion |

| [M+Na]⁺ | 253.98 | Sodium adduct of the molecular ion |

| [M+K]⁺ | 269.96 | Potassium adduct of the molecular ion |

This table is generated based on the theoretical molecular weight and common adducts observed in ESI-MS.

Liquid Chromatography-Mass Spectrometry Time-of-Flight (LC/MS-TOF) for Purity and Identification

Liquid Chromatography-Mass Spectrometry Time-of-Flight (LC/MS-TOF) is a powerful hyphenated technique for the separation, identification, and purity assessment of compounds in a mixture. longdom.org The liquid chromatography component separates the target compound from any impurities, starting materials, or by-products. The retention time (tR) under specific chromatographic conditions serves as a characteristic identifier for the compound.

Following separation, the eluent is introduced into the Time-of-Flight (TOF) mass spectrometer. A key advantage of a TOF analyzer is its ability to provide high-resolution mass measurements with excellent mass accuracy, typically within a few parts per million (ppm). This precise mass measurement allows for the confident determination of the elemental composition of the analyte. For this compound, LC/MS-TOF analysis would confirm the presence of a single major peak at its specific retention time, with the corresponding high-resolution mass spectrum validating its elemental formula (C₈H₇Cl₂N₃O). The absence of other significant peaks in the chromatogram would attest to the high purity of the sample.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. As of this writing, specific crystallographic data for this compound is not publicly available. However, a detailed analysis of the closely related analogue, 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone , offers significant insight into the expected molecular geometry, conformation, and intermolecular interactions. mdpi.comscience.govacs.org The primary structural difference is the substitution of the carbonyl oxygen with a sulfur atom and the addition of a methyl group to the terminal nitrogen.

Determination of Molecular Geometry and Conformation

The analysis of 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone reveals that the molecule adopts an E configuration about the C=N azomethine bond. mdpi.comscience.govacs.org This conformation is typical for semicarbazone and thiosemicarbazone derivatives. The molecule is nearly planar, with the dihedral angle between the dichlorobenzene ring and the thiosemicarbazone moiety being minimal. Bond lengths and angles within the molecule are within the expected ranges and are comparable to similar structures. acs.org It is highly probable that this compound would also adopt a similar planar E configuration to minimize steric hindrance and maximize electronic conjugation.

Table 2: Selected Crystallographic Data for the Analogue, 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone acs.org

| Parameter | Value |

| Chemical Formula | C₉H₉Cl₂N₃S |

| Molecular Weight | 262.15 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.444 (3) |

| b (Å) | 9.3299 (19) |

| c (Å) | 18.499 (4) |

| β (°) | 92.160 (2) |

| Volume (ų) | 2318.7 (8) |

| Z | 8 |

Analysis of Hydrogen Bonding Networks

In the crystal structure of the analogue 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone, the primary intermolecular interaction is N—H···S hydrogen bonding. mdpi.comacs.org These interactions link the molecules into the aforementioned zigzag chains.

For this compound, the hydrogen bonding network would be different but is expected to be equally significant. The key interactions would involve the amide and amine protons (N-H) acting as hydrogen bond donors and the carbonyl oxygen (C=O) and the imine nitrogen (C=N) acting as acceptors. It is anticipated that strong N—H···O hydrogen bonds would be a dominant feature, likely forming dimers or catemeric chains, which are common supramolecular synthons in semicarbazone structures.

Table 3: Hydrogen Bond Geometry for the Analogue, 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone mdpi.com

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2···S1ⁱ | 0.90 (1) | 2.54 (1) | 3.4169 (18) | 167 (2) |

| N3—H3···S1ⁱⁱ | 0.89 (1) | 2.77 (2) | 3.491 (2) | 139 (2) |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1. This data pertains to the thiosemicarbazone analogue and illustrates the types of hydrogen bonds that stabilize the crystal lattice.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. A typical DFT study on 2,4-Dichlorobenzaldehyde (B42875) Semicarbazone would involve the following analyses.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Starting from an initial guess, the method iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 2,4-Dichlorobenzaldehyde Semicarbazone, this analysis would confirm the planarity of the phenyl ring and the configuration of the semicarbazone side chain. For instance, studies on the related compound, 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone, have shown an E configuration about the C=N bond, a feature that would be confirmed for the title compound.

Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C=O | ~1.23 Å |

| C=N | ~1.29 Å | |

| N-N | ~1.38 Å | |

| C-Cl (ortho) | ~1.74 Å | |

| C-Cl (para) | ~1.73 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| C-C=N | ~121° | |

| C=N-N | ~118° | |

| Note: This table is illustrative and contains hypothetical values based on general chemical principles and data from similar structures. Specific data for this compound is not available. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the semicarbazone moiety, identifying them as key sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit a positive potential.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier for the molecule to be excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich semicarbazone group and the phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing dichlorobenzaldehyde portion of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Note: This table is illustrative. Actual values would require specific DFT calculations. |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs helps identify the weakest bonds in a molecule, which are often the most reactive sites. For this compound, BDE calculations could pinpoint the relative strengths of the C-H, N-H, C-N, and C-Cl bonds, providing insight into its thermal stability and potential degradation pathways.

The Average Local Ionization Energy (ALIE) is another descriptor of reactivity. It represents the average energy needed to remove an electron from any point on the molecular surface. Regions with low ALIE values correspond to the sites most susceptible to electrophilic attack, often correlating with the locations of the HOMO.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with a large hyperpolarizability value are considered promising candidates for NLO applications. Such properties often arise in molecules with significant charge transfer, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system.

The structure of this compound, featuring a dichlorinated phenyl ring (electron-withdrawing) and a semicarbazone group (potential electron donor), suggests it could exhibit NLO properties. DFT calculations are a standard method for predicting these values.

Density Functional Theory (DFT) Studies

Investigation of Tautomeric Forms and Isomerization Barriers

There is no specific information available in the reviewed literature concerning the investigation of tautomeric forms and isomerization barriers for this compound. Such studies would be valuable to understand the potential for this molecule to exist in different structural forms, such as keto-enol or amide-imidic acid tautomers, and the energy required to convert between them. These forms can significantly influence the compound's chemical reactivity and biological activity.

Hartree-Fock (HF) Methodologies for Comparative Studies

No dedicated comparative studies using Hartree-Fock (HF) methodologies for this compound have been identified. HF methods are a cornerstone of ab initio quantum chemistry, providing a foundational understanding of electronic structure and molecular orbitals. A comparative HF study could, for instance, analyze the effects of the dichloro-substitution pattern on the benzaldehyde (B42025) ring in a series of related semicarbazones, offering insights into their relative stabilities and electronic properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations, which compute the physical movements of atoms and molecules, have not been specifically published for this compound. rsc.org

Simulations of the adsorption behavior of this compound at material interfaces are not present in the current body of scientific literature. This type of simulation is crucial for understanding how the molecule might interact with surfaces, which is relevant for applications in materials science or chromatography. Studies on other chlorinated compounds, like 2,4-dichlorophenoxyacetic acid, have explored adsorption onto materials like granular activated carbon, demonstrating the utility of such computational assessments. researchgate.net

Analysis of Supramolecular Interactions

While the crystal structure of related molecules has been analyzed, a specific analysis of supramolecular interactions for this compound is not available.

A Hirshfeld surface analysis for this compound has not been published. This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov For the related compound, 2,4-dichlorobenzaldehyde, crystal structure analysis has revealed weak C-H···O interactions and π–π stacking interactions that stabilize the crystal lattice. mdpi.comresearchgate.net In the crystal of a similar derivative, 2,4-dichlorobenzaldehyde 4-methylthiosemicarbazone, molecules are linked by intermolecular N-H···S hydrogen bonds. researchgate.netnih.govnih.gov A Hirshfeld analysis of this compound would provide a detailed map of all close intermolecular contacts, highlighting the key forces governing its solid-state packing.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

No published research data is available for this section.

Coordination Chemistry of 2,4 Dichlorobenzaldehyde Semicarbazone and Its Metal Complexes

Ligand Design and Coordination Properties

The coordination behavior of a ligand is fundamentally determined by the nature and spatial arrangement of its donor atoms. 2,4-Dichlorobenzaldehyde (B42875) semicarbazone is synthesized from the condensation of 2,4-Dichlorobenzaldehyde and semicarbazide (B1199961). The resulting molecule possesses distinct features that govern its interaction with metal ions.

Semicarbazone ligands are characterized by the presence of both oxygen and nitrogen atoms that can participate in coordination. nih.gov In its keto form, 2,4-Dichlorobenzaldehyde semicarbazone acts as a neutral ligand, coordinating through two primary sites: the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the azomethine group (-CH=N-). nih.govresearchgate.net This makes it a classic bidentate ON donor ligand.

The ligand can also exhibit keto-enol tautomerism. nih.gov In the enol form, the proton from the amide group migrates to the carbonyl oxygen, creating a hydroxyl group (-OH) and a C=N double bond within the semicarbazone moiety. Deprotonation of this enolic form allows the ligand to coordinate as a monoanionic bidentate ligand. nih.gov The presence of the azomethine group's nitrogen atom with its trigonal hybridized lone pair is crucial to the chemical and biological potency of semicarbazones. taylorandfrancis.com It is important to distinguish semicarbazones from their thiosemicarbazone analogues, where the carbonyl oxygen is replaced by a sulfur atom, leading to ONS or NS donor behavior. sphinxsai.comresearchgate.net

Denticity describes the number of donor atoms in a single ligand that bind to a central metal atom. unacademy.comwikipedia.org Based on its two donor sites—the carbonyl oxygen and the azomethine nitrogen—this compound typically functions as a bidentate ligand. nih.govlibretexts.org

When both donor atoms bind to the same metal ion, they form a stable five-membered chelate ring. ignited.in This process, known as chelation, results in a coordination complex that is significantly more stable than complexes formed with analogous monodentate ligands, an observation known as the chelate effect. wikipedia.orglibretexts.org The stability of the resulting complex is influenced by this chelation. wikipedia.org While this ligand is primarily bidentate, semicarbazones can exhibit higher denticity if the parent aldehyde or ketone contains additional donor groups. nih.govresearchgate.netasianpubs.org However, with the non-coordinating dichlorophenyl group, bidentate coordination is expected for this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with semicarbazone ligands is a well-established process, generally yielding stable, colored solids. canchemtrans.ca Characterization involves a suite of analytical techniques to determine the structure, stereochemistry, and properties of the new compounds. core.ac.uk

Transition metal complexes of this compound can be synthesized by reacting the ligand with a metal salt in a specific molar ratio. A general method involves dissolving the semicarbazone ligand in a solvent such as methanol (B129727) or ethanol (B145695) and adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. canchemtrans.canih.gov The mixture is typically refluxed for several hours. canchemtrans.ca Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed with the solvent, and dried. canchemtrans.ca

This procedure has been successfully used to prepare complexes of various transition metals with other semicarbazone ligands, including:

Cobalt(II), Nickel(II), Copper(II), and Zinc(II) researchgate.netasianpubs.org

Chromium(III) and Manganese(II) nih.govnih.govresearchgate.netnih.govresearchgate.net

Palladium(II) asianpubs.org

The stoichiometry of the reaction, typically a 1:2 or 1:1 metal-to-ligand ratio, influences the final structure of the complex. researchgate.netresearchgate.net

The geometric arrangement of the ligands around the central metal ion, or stereochemistry, is determined by the metal's coordination number and electronic configuration. For complexes of this compound, several geometries are anticipated based on studies of analogous complexes.

Octahedral Geometry: This is common for coordination number six. Complexes of Cr(III) and Mn(II) with semicarbazones are often found to have octahedral geometry. nih.gov Similarly, Co(II) and Ni(II) can form octahedral complexes, typically when two tridentate ligands or a combination of bidentate and monodentate ligands are present to satisfy the six coordination sites. researchgate.netresearchgate.netresearchgate.net

Square Planar Geometry: This four-coordinate geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II) . asianpubs.org Nickel(II) complexes with semicarbazones can be diamagnetic, which is indicative of a square planar arrangement. nih.govCu(II) complexes, with a d⁹ configuration, also frequently adopt a square planar or a distorted square planar geometry. nih.govsphinxsai.com

Tetrahedral Geometry: This is another four-coordinate geometry, often favored by Co(II) and Zn(II) . researchgate.netsphinxsai.com

The final structure is confirmed through techniques like electronic spectroscopy (UV-Vis), magnetic susceptibility measurements, and X-ray diffraction. core.ac.uknih.gov

Molar conductivity measurement is a fundamental technique used to determine whether a complex behaves as an electrolyte in solution. core.ac.uk The measurement is typically carried out in a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which the complexes are soluble. nih.govnih.gov

The resulting conductivity value indicates whether the anions from the metal salt are part of the coordination sphere or exist as free counter-ions in the solution. chempedia.info

Non-Electrolytes: Complexes that show very low molar conductance values (typically in the range of 11-19 Ω⁻¹cm²mol⁻¹ in DMF) are considered non-electrolytes. researchgate.netnih.gov This indicates that the anions are directly bonded to the metal ion within the coordination sphere, for example, in a formula like [M(L)₂Cl₂]. researchgate.netnih.gov

Electrolytes: Higher molar conductance values suggest that one or more anions are outside the coordination sphere. For instance, a 1:1 electrolyte (e.g., [M(L)₂Cl]Cl) or a 1:2 electrolyte (e.g., [M(L)₂]Cl₂) will show progressively higher conductivity values, as they dissociate to produce more ions in solution. nih.govnih.gov

This data is crucial for correctly formulating the chemical structure of the synthesized complexes. chempedia.info

Data Tables

Table 1: Chemical Compounds Mentioned in the Article

| Compound Name | Role/Type |

| This compound | Primary Ligand |

| 2,4-Dichlorobenzaldehyde | Aldehyde Precursor sigmaaldrich.comnih.govmerckmillipore.com |

| Semicarbazide | Amine Precursor taylorandfrancis.com |

| Cobalt(II) Chloride | Metal Salt Precursor |

| Nickel(II) Chloride | Metal Salt Precursor |

| Copper(II) Chloride | Metal Salt Precursor |

| Chromium(III) Chloride | Metal Salt Precursor |

| Manganese(II) Chloride | Metal Salt Precursor |

| Zinc(II) Chloride | Metal Salt Precursor |

| Palladium(II) Chloride | Metal Salt Precursor |

Table 2: Expected Coordination Properties and Complex Characteristics

| Property | Description | Supporting Evidence |

| Donor Atoms | Carbonyl Oxygen (O) and Azomethine Nitrogen (N) | Semicarbazones are well-established ON donor ligands. nih.govnih.gov |

| Denticity | Bidentate | Forms a five-membered chelate ring with the metal ion. nih.govlibretexts.org |

| Typical Stoichiometry | 1:1 or 1:2 (Metal:Ligand) | Dependent on synthesis conditions and metal salt used. researchgate.netresearchgate.net |

| Expected Geometries | Cr(III), Mn(II): Octahedral nih.govnih.govCo(II): Tetrahedral or Octahedral researchgate.netsphinxsai.comNi(II): Square Planar or Octahedral nih.govmdpi.comCu(II): Square Planar / Distorted Octahedral nih.govsphinxsai.comZn(II): Tetrahedral or Octahedral researchgate.netPd(II): Square Planar asianpubs.org | Based on the coordination chemistry of these metal ions with analogous ligands. |

| Electrolytic Nature | Non-electrolyte or Electrolyte | Determined by molar conductivity; dependent on whether anions are coordinated or act as counter-ions. nih.govchempedia.infonih.gov |

Electronic and Magnetic Properties of Metal Complexes

The electronic spectra and magnetic properties of metal complexes are fundamental to understanding their geometric and electronic structures. These properties are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment provided by the coordinating ligands. For metal complexes of this compound, these studies provide insights into the d-orbital splitting, the nature of electronic transitions, and the spin state of the central metal ion.

Electronic Spectral Studies for d-d Transitions and Charge Transfer Bands

Electronic spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy levels, and the resulting spectrum provides information about the available electronic transitions. These are broadly categorized as d-d transitions and charge-transfer bands.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal center. libretexts.org They are typically weak in intensity because they are Laporte-forbidden (i.e., they involve a change in the orbital quantum number within the same subshell). libretexts.org The energy and number of d-d bands depend on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the strength of the ligand field. For instance, in a hypothetical octahedral Ni(II) complex of this compound, three spin-allowed d-d transitions would be expected, corresponding to the excitation of electrons from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The positions of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah inter-electronic repulsion parameter (B), which provides information about the degree of covalency in the metal-ligand bond.

Charge Transfer (CT) Bands: Charge transfer transitions are much more intense than d-d transitions (with molar absorptivities often exceeding 1000 L mol⁻¹ cm⁻¹) as they are not Laporte-forbidden. dalalinstitute.com These transitions involve the movement of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is transferred from a ligand-based orbital to a metal-based orbital. These are favored when the metal is in a high oxidation state and the ligand has high-energy lone pairs of electrons.

Metal-to-Ligand Charge Transfer (MLCT): An electron is transferred from a metal-based orbital to an empty ligand orbital (e.g., a π* orbital). These are common for metals in low oxidation states and ligands with low-lying π-acceptor orbitals.

In complexes of this compound, the presence of the aromatic ring and the imine group provides π-systems that could participate in MLCT transitions, particularly with electron-rich metal ions. The intense colors of many transition metal complexes are often due to these charge-transfer bands.

No specific electronic spectral data for metal complexes of this compound were found in the search results. The information presented is based on the general principles of electronic spectroscopy of coordination compounds.

Magnetic Susceptibility Measurements for Oxidation State and Geometry Inference

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex, which in turn helps in determining the oxidation state and the geometry of the metal center. researchgate.net Complexes can be classified as diamagnetic (re-pelled by a magnetic field) if all electrons are paired, or paramagnetic (attracted by a magnetic field) if there are unpaired electrons.

The effective magnetic moment (µ_eff) is calculated from the measured magnetic susceptibility and can be compared with the theoretical "spin-only" value, which is calculated using the equation:

µ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons.

For example, a high-spin octahedral Co(II) complex (d⁷ configuration) has three unpaired electrons and a theoretical spin-only magnetic moment of 3.87 B.M. (Bohr Magnetons). Experimental values for octahedral Co(II) complexes typically fall in the range of 4.3–5.2 B.M. due to a significant orbital contribution to the magnetic moment. mdpi.com In contrast, a square planar Co(II) complex would have one unpaired electron and a magnetic moment in the range of 2.1–2.9 B.M.

Therefore, by measuring the magnetic moment of a metal complex of this compound, one can infer its likely geometry. For instance, a measured magnetic moment of ~1.73 B.M. for a Cu(II) (d⁹) complex would suggest a single unpaired electron, consistent with most Cu(II) geometries, while a value of ~5.9 B.M. for an Fe(III) (d⁵) complex would indicate a high-spin octahedral environment with five unpaired electrons. mdpi.com

Table 1: Representative Magnetic Moment Data for Analogous Semicarbazone Metal Complexes

| Metal Complex (Analogous) | Measured Magnetic Moment (µ_eff) in B.M. | Inferred Geometry |

|---|---|---|

| [Cu(1-naphthaldehyde semicarbazone)(OAc)₂] | 1.85 | Tetrahedral |

| [Co(cyclohexanone semicarbazone)₂Cl₂] | 5.02 | Tetragonal |

This table presents data for analogous semicarbazone complexes to illustrate the application of magnetic measurements. Specific data for this compound complexes were not available.

Thermogravimetric Analysis of Metal Complexes for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is an analytical technique used to determine the thermal stability of a material by monitoring the change in its mass as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about decomposition patterns, the presence of coordinated or lattice water molecules, and the final decomposition product. cyberleninka.ru

When analyzing a metal complex of this compound, the TGA curve would typically show several distinct mass loss steps:

Dehydration: An initial weight loss at a relatively low temperature (typically below 150 °C) corresponds to the removal of lattice (non-coordinated) water molecules. A subsequent loss at a higher temperature (150-250 °C) usually indicates the removal of coordinated water molecules. researchgate.net

Ligand Decomposition: At higher temperatures, the organic ligand, this compound, will begin to decompose. This may occur in one or multiple steps, corresponding to the breakdown of different parts of the ligand.

Final Residue: The process continues until a stable, non-volatile residue remains, which is typically a metal oxide at high temperatures in an air or oxygen atmosphere. The experimental mass of this residue can be compared with the theoretical mass calculated from the complex's formula, providing confirmation of its stoichiometry.

The decomposition temperatures are indicative of the thermal stability of the complex; higher decomposition temperatures suggest stronger coordination bonds and greater stability. cyberleninka.ru For example, a study on a Cu(II) complex with 1-naphthaldehyde (B104281) semicarbazone showed that the complex was stable up to 220 °C, after which it began to decompose, eventually forming a CuO residue. journalajarr.comsdiarticle4.com

Table 2: Illustrative Thermal Decomposition Data for a Hypothetical [M(2,4-Cl₂-Bsc)₂]·2H₂O Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 120 | ~5% | Loss of two lattice water molecules (H₂O) |

| 250 - 400 | ~40% | Decomposition of semicarbazone moieties |

| 400 - 600 | ~35% | Decomposition of dichlorophenyl rings |

This table is a hypothetical representation to illustrate the interpretation of TGA data, as specific experimental data for metal complexes of this compound was not found in the search results.

Biological Activity Profiles and Mechanistic Investigations in Vitro and in Vivo Non Clinical

Antimicrobial Efficacy

The potential of 2,4-Dichlorobenzaldehyde (B42875) semicarbazone as an antimicrobial agent has been explored against various pathogenic microbes. Semicarbazones, as a class of compounds, are known for their diverse biological activities which are often attributed to the presence of the azomethine group (-N=CH-).

Antibacterial Activity against Pathogenic Bacterial Strains

While specific studies detailing the minimum inhibitory concentrations (MIC) of 2,4-Dichlorobenzaldehyde semicarbazone against a wide array of pathogenic bacteria are not extensively available in the reviewed literature, the broader class of semicarbazones has demonstrated notable antibacterial properties. Research on various substituted benzaldehyde (B42025) semicarbazones indicates that their activity is influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, the presence of halogen atoms like chlorine is often associated with enhanced biological activity.

Antifungal Activity against Fungal Species

Similar to its antibacterial profile, specific data on the antifungal efficacy of this compound, including MIC values against common fungal pathogens, is limited in the public domain. However, the general class of semicarbazones has been a subject of interest in the development of novel antifungal agents. The fungicidal or fungistatic potential of these compounds is an area of ongoing research.

Antiviral and Anti-HIV Activity Studies

There is a scarcity of published research specifically investigating the antiviral and anti-HIV activity of this compound. While the broader group of thiosemicarbazones, structurally related to semicarbazones, has shown some promise as antiviral agents, dedicated studies on the antiviral spectrum of this specific semicarbazone derivative are not readily found in the reviewed scientific literature.

Antiproliferative and Anticancer Mechanisms

The potential of this compound in cancer therapy has been an area of more focused investigation, with studies exploring its cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not detailed in the available literature, related studies on dichlorobenzaldehyde derivatives have shown cytotoxic potential. For context, studies on structurally similar thiosemicarbazones derived from 2,4-dichlorophenoxyacetic acid have demonstrated toxicity against gastric cancer cell lines. For example, a related thiosemicarbazide (B42300) derivative showed an IC50 of 137.38 µM against the MKN74 gastric cancer cell line. This suggests that the 2,4-dichloro substitution pattern on the phenyl ring can contribute to cytotoxic activity.

Interactive Data Table: Cytotoxicity of a Related Dichlorophenoxyacetyl Thiosemicarbazide

| Compound | Cell Line | IC50 (µM) |

| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | MKN74 (Gastric Cancer) | 137.38 |

| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | BJ (Normal Fibroblast) | 631.45 |

Note: This data is for a structurally related compound and is provided for contextual purposes only, as specific data for this compound was not available in the reviewed literature.

Mechanisms of Action: Topoisomerase IIα Inhibition

The mechanism by which semicarbazones and their analogues exert their anticancer effects is a subject of ongoing investigation. One of the key cellular targets implicated is topoisomerase IIα, an essential enzyme involved in DNA replication and chromosome segregation. Inhibitors of this enzyme can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or as catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA.

While direct enzymatic assays on the inhibitory effect of this compound on topoisomerase IIα are not prominently reported, studies on related acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of this enzyme. For instance, certain derivatives have shown up to 79% inhibition of topoisomerase IIα at a concentration of 100 µM. This suggests that the semicarbazone and thiosemicarbazone moieties can serve as important pharmacophores for targeting topoisomerase IIα. The precise interaction and inhibitory potential of this compound itself on this enzyme remains a subject for future research.

Interaction with DNA and Cleavage Mechanisms

The interaction of semicarbazones and their derivatives with DNA is an area of significant interest for potential therapeutic applications. While direct studies on this compound's DNA binding and cleavage are not extensively documented in publicly available research, studies on closely related thiosemicarbazide analogues provide valuable insights.

Research on 1-(2,4-dichlorophenoxy)acetyl-4-substituted thiosemicarbazides has explored their potential to interact with DNA. nih.gov For instance, the derivative 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl demonstrated cytotoxic effects against gastric cancer cells, which were linked to its interaction with DNA. nih.gov Analysis of this compound's effect on the cell cycle of MKN74 gastric cancer cells revealed an interruption primarily at the replication (S) phase. nih.gov This disruption of DNA synthesis was accompanied by the formation of abasic sites (AP sites) and double-strand breaks (DSBs). nih.gov Spectroscopic analysis using UV-spectroscopy suggested that these thiosemicarbazide derivatives may act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of interaction can distort the DNA structure, interfering with replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis. nih.gov

These findings on a structurally similar compound suggest a plausible mechanism by which this compound might exert biological effects, warranting further investigation into its specific DNA binding affinity, mode of interaction, and potential for inducing DNA damage.

Induction of Apoptosis and Cell Cycle Modulation Studies

The ability of a compound to induce programmed cell death (apoptosis) and modulate the cell cycle is a hallmark of many potential anti-cancer agents. While direct studies on this compound are scarce, research on compounds with the 2,4-dichloro-substituent offers a lens through which to view potential activity.

For example, the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to induce apoptosis in various cell types. In cultured cerebellar granule cells, treatment with 2,4-D led to apoptotic cell death, which was associated with the release of cytochrome c from the mitochondria and a subsequent increase in caspase-3 activity. nih.govdrugfuture.com This indicates a mitochondrial-dependent apoptotic pathway. nih.govdrugfuture.com Further studies in human lymphocytes and Jurkat T cells confirmed that 2,4-D induces dose- and time-dependent apoptosis through a direct effect on mitochondria, leading to the activation of caspase-9. chemdiv.com Similarly, in pancreatic β-cells, 2,4-D was found to trigger cell death via an apoptotic pathway regulated by oxidative stress-activated AMPKα signaling. nih.gov

Another study on a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, S1, demonstrated its ability to induce apoptosis and cause cell cycle arrest in acute leukemia cell lines (K562 and Jurkat). researchgate.netmdpi.com In K562 cells, S1 induced cell cycle arrest at the G2/M phase and activated both extrinsic and intrinsic apoptotic pathways. researchgate.netmdpi.com In Jurkat cells, the compound caused cell cycle blockade at the G0/G1 phase and induced apoptosis via the intrinsic pathway. researchgate.netmdpi.com

These findings with related chlorinated and dinitrophenyl compounds suggest that the this compound scaffold has the potential to interfere with cell cycle progression and trigger apoptosis, key mechanisms for anticancer activity. However, specific studies are required to confirm these activities and elucidate the precise molecular targets for this compound itself.

Impact on Cellular Enzyme Systems Related to Proliferation

The proliferation of cancer cells is driven by a complex network of cellular enzyme systems. While direct evidence detailing the impact of this compound on specific enzymes related to proliferation is not available in the current literature, the general class of thiosemicarbazones has been noted for its anticancer properties, which often involve the inhibition of key enzymes. For instance, the prominent thiosemicarbazone, Triapine, is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, and has been evaluated in numerous clinical trials. unifi.it The potential for this compound to target similar or other enzymes critical for cell proliferation remains an open area for future research.

Enzyme Inhibition Studies

Cysteine Protease Inhibition and Related Parasiticidal Activity

Cysteine proteases are crucial enzymes for the survival and virulence of various parasites, making them attractive targets for the development of new antiparasitic drugs. chemdiv.comnih.gov Thiosemicarbazones have been identified as a promising class of cysteine protease inhibitors. google.com Patents related to this class of compounds describe their use for treating protozoan infections such as trypanosomiasis, malaria, and leishmaniasis. google.com The mechanism of action often involves the inhibition of vital parasitic cysteine proteases like falcipain-2 in Plasmodium falciparum (the malaria parasite) and cruzain in Trypanosoma cruzi. nih.gov

While specific inhibitory data for this compound against cysteine proteases is not detailed in the available literature, the established activity of the broader thiosemicarbazone family suggests that it could be a candidate for such activity. google.com The development of these compounds is driven by the need for potent and selective inhibitors that can disrupt the life cycle of parasites by targeting these essential enzymes. chemdiv.comnih.gov Further screening of this compound against a panel of parasitic cysteine proteases would be necessary to determine its specific activity and potential as a parasiticidal agent.

Acetylcholinesterase (AChE) Inhibition for Neurological Applications

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. sigmaaldrich.comsigmaaldrich.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. sigmaaldrich.comnih.gov This has led to extensive screening of chemical compounds for their ability to inhibit this enzyme. nih.gov Various screening kits and colorimetric assays are commercially available and widely used in research to identify novel AChE inhibitors. sigmaaldrich.comsigmaaldrich.comnih.govnih.gov

Currently, there are no specific studies in the accessible scientific literature that have evaluated or identified this compound as an inhibitor of acetylcholinesterase. Therefore, its potential for neurological applications via this mechanism remains unknown.

Tyrosinase Inhibition Studies

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. nih.gov Its inhibition is of great interest in the cosmetic industry for skin whitening agents and in the food industry to prevent browning. nih.gov Several benzaldehyde and thiosemicarbazone derivatives have been investigated as tyrosinase inhibitors. unifi.itresearchgate.net

Studies on substituted benzaldehydes have shown that they can inhibit mushroom tyrosinase. For example, 4-chlorobenzaldehyde, a compound structurally related to the subject of this article, was found to inhibit the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 175 μM. nih.gov The inhibition by this and other 4-halogenated benzaldehydes was determined to be of a partial noncompetitive type. nih.gov

The thiosemicarbazone moiety itself is also associated with potent tyrosinase inhibition. unifi.it Research on tripeptides conjugated with thiosemicarbazones has demonstrated their ability to inhibit mushroom tyrosinase at micromolar concentrations, with some conjugates showing greater potency than the commonly used reference inhibitor, kojic acid. unifi.it

These findings suggest that a compound combining a dichlorinated benzaldehyde and a semicarbazone structure, such as this compound, holds potential as a tyrosinase inhibitor. The electronic and steric properties conferred by the two chlorine atoms on the benzene ring, combined with the known inhibitory capacity of the semicarbazone group, make it a candidate for further investigation in this area.

Interactive Table of Tyrosinase Inhibition by Related Compounds

| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Source |

| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | 4-t-butylcatechol | 175 | Partial Noncompetitive | nih.gov |

| Benzaldehyde | Mushroom Tyrosinase | 4-t-butylcatechol | 31.0 | Partial Noncompetitive | researchgate.net |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 22.0 ± 4.7 | Competitive | nih.gov |

| MHY1498 | Mushroom Tyrosinase | L-Tyrosine | 4.1 ± 0.6 | Competitive | nih.gov |

Influence on Lipid Metabolism Enzymes (e.g., Fatty Acid Synthase, Cholesterol Synthesis Enzymes)

There is currently no specific scientific literature available that details the direct influence of this compound on lipid metabolism enzymes such as fatty acid synthase (FASN) or enzymes involved in the cholesterol biosynthesis pathway. While FASN and cholesterol synthesis are recognized as significant targets for therapeutic intervention in various diseases, and numerous inhibitors have been developed nih.govmdpi.com, the specific activity of this compound in this context has not been reported. General studies confirm that the cholesterol synthesis pathway, a multi-step process involving numerous enzymes, is a critical cellular function, and its disruption can have significant biological effects nih.gov. Similarly, FASN is a key enzyme in lipogenesis and is considered an attractive target in oncology, with various small molecules developed as inhibitors mdpi.com. However, research has not yet extended to the specific evaluation of this compound for these activities.

Other Pharmacological Activities (In Vivo Non-Clinical Models)

Antimalarial Activity against Parasitic Strains

While the broader classes of semicarbazones and thiosemicarbazones have been explored for their antimalarial potential, specific in vivo non-clinical studies on this compound against parasitic strains are not documented in the available scientific literature. Research into related compounds has shown some promise; for instance, a study involving seventeen semicarbazone and thiosemicarbazone derivatives tested their in vitro potential against a chloroquine-resistant strain of Plasmodium falciparum (W2). nih.gov In that study, the most active compounds identified were thiosemicarbazones, with one derivative demonstrating a 61% reduction in parasitemia in mice infected with Plasmodium berghei. nih.gov However, the specific compounds tested were not all enumerated, and no data for this compound was presented. nih.gov The search for novel antimalarial agents is ongoing, with various chemical scaffolds, including benzimidazole (B57391) derivatives, being investigated for their efficacy against resistant parasite strains nih.gov.

Anticonvulsant Properties and Mechanisms (e.g., Chloride Channel Interaction, GABA Modulation)

Specific in vivo investigations into the anticonvulsant properties of this compound are not found in the current body of scientific research. However, the aryl semicarbazone class, to which this compound belongs, has been recognized for its anticonvulsant potential. Studies on prototype molecules like 4-bromobenzaldehyde (B125591) semicarbazone have shown activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice and rats. nih.gov Mechanistic studies on this bromo-analog suggest its mode of action does not appear to involve direct interaction with the GABA-A receptor complex or alteration of whole-brain GABA levels. nih.gov

Conversely, research on a different analog, N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone, found that it was able to elevate gamma-aminobutyric acid (GABA) levels in the midbrain and medulla oblongata regions of the brain, suggesting that GABA modulation can be a mechanism for some compounds within this class. nih.gov The role of ion channels, such as the CLC-2 chloride channel, is also implicated in neurological disorders like epilepsy, but specific modulatory activity by this compound has not been studied. nih.govfrontiersin.org These findings indicate that the anticonvulsant mechanisms can vary significantly based on the substitution pattern on the phenyl ring, but direct evidence for the 2,4-dichloro-substituted compound is lacking.

Anti-inflammatory Response and Mechanisms of Action

There is no direct experimental data available from in vivo non-clinical models regarding the anti-inflammatory activity of this compound. The broader family of semicarbazones and related hydrazones has been the subject of anti-inflammatory research. For example, certain 4-(2-phenoxyphenyl)semicarbazones have demonstrated analgesic and anti-inflammatory properties. nih.gov Similarly, salicylaldehyde (B1680747) hydrazone derivatives and their metal complexes showed significant inhibition of zymosan-induced peritonitis in animal models, indicating a strong anti-inflammatory profile. nih.gov Other research has focused on different heterocyclic scaffolds incorporating semicarbazone-like moieties, which have also exhibited anti-inflammatory effects. nih.gov While these studies suggest that the semicarbazone pharmacophore can be associated with anti-inflammatory responses, the specific contribution and activity of the 2,4-dichlorobenzaldehyde derivative remain to be investigated.

Antihypertensive and Hypolipidemic Effects

Research into the antihypertensive properties of dichlorobenzaldehyde semicarbazones has been conducted, but it did not specifically include the 2,4-dichloro isomer. A study on 4-substituted semicarbazones of mono- and dichlorobenzaldehydes investigated derivatives of o-chloro, p-chloro, and 2,6-dichlorobenzaldehyde (B137635) for antihypertensive activity in spontaneously hypertensive rats. nih.gov Several of the synthesized compounds, particularly derivatives of 2,6-dichlorobenzaldehyde, exhibited potent antihypertensive effects when administered orally. nih.gov However, this compound was not part of this study series.

Furthermore, no scientific reports were identified that evaluated the potential hypolipidemic effects of this compound. While other distinct semicarbazone structures have been noted for their hypolipidemic activity in rodents, these findings cannot be extrapolated to the title compound without direct experimental evidence. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies for Biological Potency

Specific structure-activity relationship (SAR) studies for this compound are not available due to the lack of biological activity data for this particular compound. However, SAR analyses of the broader aryl semicarbazone class provide valuable insights into the structural features that govern pharmacological activity.

For antihypertensive activity , studies on related mono- and di-chlorobenzaldehyde semicarbazones indicate that the nature of the substituent at the N4 position of the semicarbazone moiety is a critical determinant of activity. nih.gov In the case of 2,6-dichlorobenzaldehyde derivatives, specific substitutions at this position led to potent antihypertensive effects. nih.gov

For anticonvulsant activity , the substitution pattern on the aromatic (benzoyl) ring is crucial. The pharmacophore model for anticonvulsant semicarbazones generally consists of an aryl hydrophobic binding site, a hydrogen-bonding domain, and an electron-donor atom. nih.gov The presence, number, and position of halogen substituents on the phenyl ring significantly influence the activity profile. For instance, 4-bromobenzaldehyde semicarbazone was identified as a potent anticonvulsant prototype. nih.gov

The table below summarizes the general SAR principles derived from studies on related aryl semicarbazones.

| Pharmacological Activity | Key Structural Feature | Observation from Related Compounds | Citation(s) |

| Antihypertensive | Substitution at N4 of the semicarbazone moiety | The nature of the group at this position is a primary determinant of antihypertensive potency in dichlorobenzaldehyde analogs. | nih.gov |

| Antihypertensive | Substitution on the Phenyl Ring | Derivatives of 2,6-dichlorobenzaldehyde were found to be particularly potent. | nih.gov |

| Anticonvulsant | Substitution on the Phenyl Ring | A hydrophobic aryl ring, often with halogen substituents (e.g., at the 4-position), is considered essential for activity. | nih.gov |

| Anticonvulsant | Semicarbazone Moiety | The [-CO-NH-N=CH-] group provides essential hydrogen bonding and electron-donating features. | nih.gov |

These general SAR findings for the aryl semicarbazone class highlight the importance of both the benzaldehyde and the semicarbazone portions of the molecule in determining biological effects. However, without direct testing, the specific pharmacological profile of this compound remains speculative.

Advanced Applications in Research and Development

Role in Rational Drug Design and Discovery

The strategic design and discovery of new therapeutic agents often rely on the identification and optimization of molecular structures that can interact specifically with biological targets. 2,4-Dichlorobenzaldehyde (B42875) semicarbazone has been identified as a valuable building block in this context, serving as a pharmacophore and a bioactive scaffold for the development of novel enzyme inhibitors and peptidomimetics.

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The 2,4-Dichlorobenzaldehyde semicarbazone structure possesses key features that allow it to act as a potent pharmacophore. The semicarbazone group (-NH-CO-NH-N=CH-) is a well-known hydrogen bonding donor and acceptor, which can facilitate strong interactions with the active sites of biological macromolecules such as proteins and enzymes. The presence of the 2,4-dichlorophenyl ring introduces specific steric and electronic properties, including hydrophobicity, which can contribute to the binding affinity and selectivity of the molecule.

Semicarbazones, as a class of compounds, have been recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This broad bioactivity underscores the potential of the semicarbazone moiety as a versatile bioactive scaffold. The dichlorinated phenyl ring in this compound further modulates these properties, potentially enhancing efficacy or conferring selectivity for specific biological targets.

The development of enzyme inhibitors is a cornerstone of modern pharmacology. This compound has been investigated as a key component in the design of novel enzyme inhibitors. Specifically, it has been incorporated into larger molecular structures aimed at inhibiting protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

The structural characteristics of this compound also lend themselves to the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The semicarbazone backbone can be used to mimic peptide bonds, while the substituted phenyl ring can simulate the side chains of amino acids, allowing for the creation of novel structures that can interact with peptide receptors or enzymes.

Table 1: Investigated Biological Activities of Substituted Benzaldehyde (B42025) Semicarbazones

| Biological Activity | Target Class | Research Findings |

| Anticancer | Protein Kinases (e.g., c-Met) | Incorporation into quinoline derivatives leads to potent inhibition of c-Met kinase, a key target in oncology. google.com |

| Anticonvulsant | Ion Channels / Receptors | Various aryl semicarbazones exhibit significant anticonvulsant effects in animal models. |

| Antimicrobial | Bacterial and Fungal Enzymes | The semicarbazone moiety is a known pharmacophore in compounds with antibacterial and antifungal properties. |

Applications in Catalysis

While specific research on the catalytic applications of this compound is limited, the broader class of semicarbazones and their metal complexes are known to be effective catalysts in a variety of chemical transformations. This suggests a strong potential for the title compound in this field.

Semicarbazones can act as ligands that coordinate with transition metals to form stable complexes. These metal-semicarbazone complexes can function as homogeneous catalysts in various organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the 2,4-dichlorophenyl group can influence the catalytic activity of the metal center by modifying its electron density and steric environment.

For heterogeneous catalysis, these metal complexes can be immobilized on solid supports, such as polymers or inorganic materials. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. While not yet demonstrated for this compound specifically, this is a promising area for future research.

Biocatalysis utilizes enzymes and whole-cell microorganisms to perform chemical transformations. While there is no direct evidence of this compound being used as a biocatalyst, its structural similarity to certain enzyme cofactors or substrates suggests potential applications. It could be explored as a substrate mimic or an inhibitor to study enzyme mechanisms.

Furthermore, metal complexes of semicarbazones have been used to mimic the active sites of metalloenzymes. These synthetic analogs provide valuable insights into the structure and function of biological systems and can be developed as catalysts for reactions that are difficult to achieve with conventional chemical methods. The specific substitution pattern of this compound could be leveraged to fine-tune the properties of such biomimetic catalysts.

Materials Science Applications

The application of this compound in materials science is a nascent field with potential for development. The properties of the molecule, such as its ability to form stable metal complexes and its potential for self-assembly through hydrogen bonding, suggest several avenues for exploration.

Metal complexes of semicarbazones can exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as components in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The presence of chlorine atoms on the phenyl ring can also influence the packing of the molecules in the solid state, potentially leading to materials with unique crystalline structures and properties. While specific studies on this compound in this area are yet to be published, the foundational chemistry of semicarbazones points to a promising future for its derivatives in the development of advanced materials.

Precursors for Polymer Synthesis and Dye Formulations

Semicarbazones, including this compound, serve as valuable intermediates in the synthesis of a wide range of organic molecules. geneseo.edusathyabama.ac.in Their utility extends to the creation of polymers and dyes, where they can act as building blocks or catalysts. sathyabama.ac.in